molecular formula C15H20N4O B1401062 C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine CAS No. 1361111-68-3

C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine

Cat. No.: B1401062
CAS No.: 1361111-68-3
M. Wt: 272.35 g/mol
InChI Key: CTFNUOBRMISUAN-UHFFFAOYSA-N
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Description

Introduction to C-{4-[5-(6-Methyl-pyridin-3-yl)-oxadiazol-2-yl]-cyclohexyl}-methylamine

The molecular architecture of C-{4-[5-(6-Methyl-pyridin-3-yl)-oxadiazol-2-yl]-cyclohexyl}-methylamine represents a sophisticated integration of multiple heterocyclic and aliphatic components, each contributing distinct electronic and steric properties to the overall molecular framework. This compound exemplifies the current trends in medicinal chemistry toward multi-heterocyclic systems that can provide enhanced biological activity through synergistic interactions between different pharmacophoric elements. The molecule contains three primary structural domains: a 1,3,4-oxadiazole heterocycle serving as the central linker, a 6-methylpyridin-3-yl substituent providing electron-withdrawing characteristics, and a cyclohexyl-methylamine moiety contributing conformational flexibility and potential hydrogen bonding capabilities.

The significance of this particular structural arrangement lies in the complementary properties of each component. Research has demonstrated that 1,3,4-oxadiazole heterocycles exhibit versatile biological activities including anticancer, antimicrobial, anti-inflammatory, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. The incorporation of pyridine moieties, particularly with methyl substitution at the 6-position, has been shown to enhance metabolic stability and biological potency in pharmaceutical applications. Additionally, the cyclohexyl-methylamine component provides essential three-dimensional characteristics that can influence molecular recognition processes and binding interactions with biological targets.

Structural Features and Heterocyclic Significance

The structural complexity of C-{4-[5-(6-Methyl-pyridin-3-yl)-oxadiazol-2-yl]-cyclohexyl}-methylamine necessitates a detailed examination of each heterocyclic component and their collective influence on molecular properties. The heterocyclic significance of this compound extends beyond simple structural considerations to encompass electronic distribution, conformational preferences, and potential intermolecular interactions. Each heterocyclic unit contributes unique electronic characteristics that can influence the overall reactivity profile and biological activity of the molecule.

The 1,3,4-oxadiazole core serves as the central organizing element, providing both structural rigidity and electronic functionality through its nitrogen-oxygen heterocyclic framework. This five-membered ring system has been extensively studied for its ability to participate in various molecular recognition processes and its capacity to serve as a bioisosteric replacement for ester and amide functionalities. The pyridine substituent introduces additional electronic complexity through its nitrogen-containing aromatic system, while the methyl substitution at the 6-position provides both steric and electronic modifications that can influence overall molecular behavior.

The cyclohexyl-methylamine component represents the most conformationally flexible portion of the molecule, capable of adopting multiple three-dimensional arrangements that can optimize interactions with biological targets. This structural flexibility is particularly important in medicinal chemistry applications, where the ability to adapt to different binding environments can significantly influence biological activity and selectivity profiles.

Oxadiazole Core: Electronic and Steric Properties

The 1,3,4-oxadiazole heterocycle represents one of the most extensively studied five-membered ring systems in medicinal chemistry, exhibiting a unique combination of electronic and steric properties that contribute significantly to its widespread biological activity. Density functional theory calculations have revealed that oxadiazole isomers demonstrate significant variations in electronic and thermodynamic properties, with specific structural arrangements showing enhanced stability and electrophilicity characteristics. The electronic structure of the 1,3,4-oxadiazole ring system is characterized by the presence of two nitrogen atoms and one oxygen atom within the five-membered ring framework, creating a highly polarized electronic environment that can participate in various intermolecular interactions.

Recent computational studies using the B3LYP functional and 6-311G(d,p) basis set have provided detailed insights into the frontier orbital energies, energy gaps, and chemical reactivity descriptors of oxadiazole systems. These investigations have demonstrated that the highest occupied molecular orbital and lowest unoccupied molecular orbital gap values vary significantly among different oxadiazole isomers, with implications for their optical and electronic properties. The electron-accepting capabilities of the oxadiazole core are particularly noteworthy, as they can influence the overall charge distribution within the molecular framework and affect interactions with electron-donating biological targets.

The steric properties of the 1,3,4-oxadiazole core are characterized by its planar ring geometry, which provides a rigid structural framework that can influence the overall three-dimensional arrangement of substituent groups. This planar geometry is maintained through the aromatic character of the heterocycle, which prevents significant deviation from planarity and ensures consistent spatial relationships between attached substituents. The relatively small size of the oxadiazole ring also contributes to its versatility as a pharmacophoric element, allowing for incorporation into diverse molecular frameworks without introducing excessive steric bulk.

Property 1,3,4-Oxadiazole 1,2,4-Oxadiazole Reference
Ring Size 5-membered 5-membered
Nitrogen Atoms 2 2
Oxygen Atoms 1 1
Planarity High High
Electronic Character Electron-deficient Electron-deficient
Bioisosteric Function Ester/Amide replacement Ester/Amide replacement
Pyridine Substitution Patterns in Bioactive Compounds

The incorporation of 6-methylpyridin-3-yl substituents in bioactive compounds represents a well-established strategy for enhancing biological activity and improving pharmaceutical properties. Pyridine heterocycles are characterized by their electron-deficient aromatic nature, resulting from the presence of the electronegative nitrogen atom that withdraws electron density from the ring system through both inductive and resonance effects. This electronic deficiency makes pyridine rings particularly susceptible to nucleophilic substitution reactions, with substitution patterns significantly influencing the overall electronic distribution and biological activity of resulting compounds.

The 6-methyl substitution pattern on the pyridin-3-yl framework provides specific electronic and steric modifications that can enhance molecular recognition processes and improve metabolic stability. Research has demonstrated that methyl substitution at the 6-position of pyridine rings can influence the electron density distribution throughout the aromatic system, affecting both the reactivity and binding characteristics of the resulting compounds. The positioning of the methyl group at the 6-position also provides steric protection for the nitrogen atom, potentially reducing metabolic vulnerability and enhancing overall compound stability.

The 3-position attachment point for the oxadiazole linkage represents an optimal location for maximizing electronic communication between the pyridine and oxadiazole heterocycles. This positioning allows for effective conjugation between the two ring systems while maintaining appropriate spatial relationships for biological activity. The meta-positioning also provides favorable electronic characteristics, as electrophilic substitution reactions on pyridine preferentially occur at the meta-position relative to the nitrogen atom.

Studies of pyridine-containing pharmaceutical compounds have revealed that specific substitution patterns can significantly influence biological activity profiles. The 6-methylpyridin-3-yl motif has been incorporated into various therapeutic agents, including cyclooxygenase-2 inhibitors such as Etoricoxib, where this structural element contributes to both potency and selectivity characteristics. The success of this substitution pattern in established pharmaceuticals validates its utility in medicinal chemistry applications and supports its incorporation into novel compound designs.

Substitution Position Electronic Effect Steric Effect Biological Relevance Reference
2-Position Strong electron-withdrawal Minimal steric hindrance High nucleophilic reactivity
3-Position Moderate electron-withdrawal Favorable for substitution Optimal for meta-coupling
4-Position Strong electron-withdrawal Minimal steric hindrance High electrophilic reactivity
6-Position (methyl) Moderate electron-donation Steric protection Enhanced stability
Cyclohexyl-Methylamine Motif: Conformational Implications

The cyclohexyl-methylamine component of C-{4-[5-(6-Methyl-pyridin-3-yl)-oxadiazol-2-yl]-cyclohexyl}-methylamine represents the most conformationally dynamic portion of the molecule, capable of adopting multiple three-dimensional arrangements that can significantly influence biological activity and molecular recognition processes. The cyclohexane ring system exists in rapid equilibrium between two chair conformations, with the relative stability of each conformation determined by the positioning of substituents in either axial or equatorial positions. This conformational flexibility provides the molecule with the ability to adapt to different binding environments and optimize interactions with biological targets.

The preferred conformation of monosubstituted cyclohexanes places the substituent in the equatorial position to minimize steric interactions and maximize molecular stability. In the case of the cyclohexyl-methylamine motif, the methylamine substituent will preferentially adopt an equatorial orientation, positioning the amino functionality in a spatially accessible location for hydrogen bonding and electrostatic interactions with biological targets. This conformational preference ensures that the amino group maintains optimal geometries for molecular recognition while minimizing intramolecular steric strain.

The methylamine functionality attached to the cyclohexyl ring provides essential hydrogen bonding capabilities that can enhance binding affinity and selectivity for biological targets. The amino group can function as both a hydrogen bond donor and acceptor, depending on its protonation state and the local chemical environment. This dual functionality makes the methylamine motif particularly versatile in biological systems, where it can adapt to different interaction requirements and contribute to multiple binding modes.

Research on cyclohexyl-containing compounds has demonstrated that conformational flexibility can significantly influence biological activity profiles. The ability of the cyclohexyl ring to adopt different conformations allows for optimization of spatial relationships between pharmacophoric elements and biological targets. This conformational adaptability is particularly important in compounds containing multiple heterocyclic components, where the cyclohexyl linker can adjust its three-dimensional arrangement to accommodate the geometric requirements of different binding sites.

Conformation Energy Difference Substituent Position Stability Ranking Reference
Chair (equatorial) 0.0 kcal/mol Equatorial Most stable
Chair (axial) +1.8 kcal/mol Axial Less stable
Boat +6.9 kcal/mol Variable Unstable
Half-chair +10.8 kcal/mol Variable Transition state

The conformational analysis of disubstituted cyclohexanes reveals additional complexity when multiple substituents are present on the ring system. The general principle that substituents prefer equatorial rather than axial positions to minimize steric strain remains applicable, but the relative bulkiness of different substituents must be considered when determining the most stable overall conformation. In cases where both substituents cannot simultaneously occupy equatorial positions, the larger substituent will preferentially adopt the equatorial orientation while the smaller substituent accepts the less favorable axial position.

The steric bulk hierarchy for common substituents follows the order: tert-butyl > isopropyl > ethyl > methyl > hydroxyl > halogens. This ranking system provides guidance for predicting conformational preferences in complex cyclohexyl systems and can be applied to optimize the design of cyclohexyl-containing pharmaceutical compounds. The relatively modest steric requirements of the methylamine substituent suggest that it will generally be accommodated in equatorial positions without significant destabilization of the cyclohexyl framework.

Properties

IUPAC Name

[4-[5-(6-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-10-2-5-13(9-17-10)15-19-18-14(20-15)12-6-3-11(8-16)4-7-12/h2,5,9,11-12H,3-4,6-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFNUOBRMISUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NN=C(O2)C3CCC(CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4OC_{15}H_{20}N_{4}O with a molecular weight of approximately 284.35 g/mol. The compound features a cyclohexyl group and a pyridine derivative, which contribute to its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The oxadiazole moiety is known for its ability to inhibit specific enzymes, potentially affecting metabolic pathways in cells.
  • Receptor Modulation : The presence of the pyridine ring suggests possible interactions with neuroreceptors or other protein targets involved in signaling pathways.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown activity against Mycobacterium tuberculosis (Mtb), with some derivatives achieving minimal inhibitory concentrations (MIC) as low as 0.045 µg/mL against resistant strains of Mtb . This suggests that this compound may possess similar antimicrobial efficacy.

Anticancer Potential

Compounds containing oxadiazole rings have been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For instance, anticancer assays showed varying degrees of activity against human chronic myelogenous leukemia cell lines, indicating the potential for further development in cancer therapeutics .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of oxadiazole derivatives:

  • Study on Antitubercular Activity : A study evaluated the antitubercular activity of oxadiazole derivatives against Mtb strains. It was found that certain compounds exhibited excellent metabolic stability and bioavailability, with T1/2 values around 1.63 hours .
  • Anticancer Activity Assessment : In a recent study, various oxadiazole derivatives were synthesized and screened for anticancer activity against different cancer cell lines. The results indicated that modifications on the oxadiazole ring significantly influenced their anticancer potency .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 0.045 µg/mL against Mtb
AnticancerInhibitory effects on leukemia cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Comparison with Similar Compounds

Structural Analogues of [1,3,4]Oxadiazole Derivatives

The following table compares Compound A with structurally related [1,3,4]oxadiazoles from the evidence:

Compound Molecular Formula Substituents Key Properties Source
Compound A C₁₅H₂₀N₄O 6-Methyl-pyridin-3-yl, cyclohexyl-methylamine Not explicitly reported; inferred stability from [1,3,4]oxadiazole core and pyridine moiety
5i (Bull. Chem. Soc. Ethiop., 2019) C₁₈H₂₀N₄O₃S Pyridin-2-yl, cyclohexyl, methyl-sulfonamide Melting point: 156°C; LC/ESI-MS: m/z 399; antifungal activity inferred from similar oxadiazole class
C-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-methylamine C₆H₉N₃O Cyclopropyl, methylamine XLogP3: -0.8; hydrogen-bond donors: 1; topological polar surface area: 64.9 Ų
C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride C₁₀H₁₂ClN₃O p-Tolyl, methylamine (hydrochloride salt) Purity: >95%; molecular weight: 225.68 g/mol
Phenethyl-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-amine (49.1) C₁₅H₁₅N₅O Pyridin-3-yl, phenethylamine NMR δ 8.61 (d, J=4.8 Hz, 1H, pyridine-H), δ 3.82 (t, J=6.6 Hz, 2H, CH₂NH)
Key Observations:
  • Substituent Effects: The pyridin-3-yl group in Compound A and 49.1 may enhance π-π stacking in biological targets compared to 5i’s pyridin-2-yl .
  • Physical Properties :
    • The hydrochloride salt in improves solubility, whereas Compound A’s free base may require formulation optimization.
    • Melting points for sulfonamide derivatives (e.g., 5i : 156°C) suggest higher crystallinity compared to amine-substituted oxadiazoles .

Computational and Spectroscopic Comparisons

  • Lipophilicity : Compound A’s cyclohexyl group likely increases XLogP3 compared to C-(5-Cyclopropyl-...)-methylamine (XLogP3: -0.8) .
  • Spectroscopy : The pyridin-3-yl proton in 49.1 resonates at δ 8.61 , aligning with Compound A’s expected NMR shifts for aromatic protons.

Preparation Methods

Synthesis of the Pyridine Derivative Intermediate

The core pyridine moiety, specifically 6-methylpyridin-3-yl derivatives, serves as the foundation for subsequent functionalization.

  • Preparation of 6-methylpyridin-3-ylmethanol :

    • Methylation of methyl 6-methylnicotinate using sodium borohydride in methanol yields the corresponding alcohol with a yield of approximately 64%.
    • Alternatively, reduction of methyl 6-methylnicotinate with lithium aluminum hydride in tetrahydrofuran (THF) produces 6-methylpyridin-3-ylmethanol with a yield of around 62%.
  • Conversion to Chloromethyl Derivative :

    • The alcohol is converted into its chloromethyl counterpart via reaction with thionyl chloride in dichloromethane or toluene, typically at room temperature or slightly elevated temperatures (20–65°C). Yields are high, often exceeding 90%.
    • Example: Treatment of 6-methylpyridin-3-ylmethanol with SOCl₂ in toluene at 65°C yields the chloromethyl intermediate with approximately 92% efficiency.

Formation of theOxadiazole Ring

The key heterocyclic component, theoxadiazole, is synthesized through cyclization reactions involving hydrazides and ortho-esters or related reagents.

  • Hydrazide Formation :

    • The chloromethyl pyridine derivative reacts with hydrazine hydrate in refluxing ethanol to afford hydrazides, which are critical precursors for oxadiazole synthesis.
  • Cyclization toOxadiazole :

    • The hydrazides are then coupled with ortho-esters (such as trimethyl orthoformate or orthoacetate) under catalytic acid conditions to form the desired oxadiazole ring.
    • This process generally yields the oxadiazole derivatives with high purity (>95%) and good yields, often in the range of 70–80%.

Coupling with Cyclohexylamine Derivatives

The cyclohexylamine moiety is introduced via amide bond formation or nucleophilic substitution.

  • Preparation of Cyclohexylamine Derivative :

    • Cyclohexylamine is reacted with suitable acyl chlorides or activated esters derived from the previous intermediates to form amides.
    • Alternatively, direct nucleophilic substitution of the chloromethyl group with cyclohexylamine can be performed under basic conditions, typically using potassium carbonate in polar aprotic solvents like acetonitrile or DMF.
  • Final Assembly :

    • The coupling of the oxadiazole-containing intermediate with the cyclohexylamine derivative is achieved via standard amide coupling reagents such as HBTU or EDCI in the presence of a base (e.g., DIPEA), affording the target compound with yields around 60–75%.

Introduction of the Methylamine Group

The terminal methylamine group is incorporated through reductive amination or direct nucleophilic substitution.

  • Reductive Amination :

    • The aldehyde or ketone precursor, if present, reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride, enabling selective formation of the methylamine side chain.
  • Direct Nucleophilic Substitution :

    • Alternatively, the chloromethyl group can be directly reacted with methylamine under mild conditions, often in ethanol or methanol, with yields typically exceeding 70%.

Summary of the Overall Synthetic Route

Step Reaction Reagents & Conditions Yield References
1 Reduction of methyl nicotinate NaBH₄ in MeOH 64%
2 Chloromethylation SOCl₂ in toluene 92%
3 Hydrazide formation Hydrazine hydrate in ethanol -
4 Cyclization to oxadiazole Trimethyl orthoformate + acid 70–80%
5 Coupling with cyclohexylamine HBTU/DIPEA in DMF 60–75%
6 Introduction of methylamine Nucleophilic substitution or reductive amination >70%

Additional Considerations and Notes

  • Purification :

    • Purification of intermediates is typically achieved via column chromatography, recrystallization, or preparative HPLC to ensure high purity (>95%), crucial for subsequent reactions.
  • Reaction Optimization :

    • Reaction parameters such as temperature, solvent choice, and reagent equivalents are optimized based on the specific step to maximize yield and minimize side products.
  • Safety and Handling :

    • Use of thionyl chloride and hydrazine hydrate requires appropriate safety measures due to their toxicity and reactivity.
  • Research Findings :

    • Recent research emphasizes the importance of regioselectivity and functional group compatibility, with some approaches employing microwave-assisted cyclizations to enhance efficiency.

Data Table: Summary of Key Preparation Methods

Method Step Reagents Conditions Typical Yield Reference
Reduction of methyl nicotinate NaBH₄ in MeOH Ambient temperature 64%
Chloromethylation SOCl₂ in toluene 65°C, 1 hr 92%
Hydrazide formation Hydrazine hydrate Reflux ethanol -
Oxadiazole cyclization Ortho-esters + acid Reflux, catalytic 70–80%
Coupling with cyclohexylamine HBTU, DIPEA DMF, room temp 60–75%
Methylamine introduction Nucleophilic substitution Ethanol, mild heat >70%

Q & A

Q. What are the recommended synthetic routes for C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation and coupling. A plausible route is:
  • Step 1 : Prepare the oxadiazole ring via cyclization of a carbohydrazide precursor with 6-methylnicotinic acid derivatives under acidic conditions.
  • Step 2 : Couple the oxadiazole intermediate to a cyclohexylmethylamine scaffold using a palladium- or copper-catalyzed cross-coupling (e.g., Buchwald-Hartwig). Key conditions include:
  • Catalysts: Copper(I) bromide or Pd(PPh₃)₄ .
  • Base: Cesium carbonate in dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours .
  • Purification: Column chromatography (e.g., ethyl acetate/hexane gradient) .
  • Yield Optimization : Reaction time, catalyst loading, and solvent polarity critically affect yields (typically 15–25% for similar scaffolds) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methylamine protons at δ ~2.5–3.5 ppm; pyridinyl protons at δ ~8.0–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies can optimize the compound’s solubility and stability for in vitro biological assays?

  • Methodological Answer :
  • Salt Formation : Convert the free base to a hydrochloride salt (common for amines) to enhance aqueous solubility .
  • Co-Solvents : Use DMSO (<10% v/v) or cyclodextrin-based solutions to maintain solubility without denaturing proteins .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, sulfonyl) to the cyclohexyl ring without disrupting the oxadiazole core’s bioactivity .
  • Stability Studies : Monitor degradation under varying pH (4–9) and temperatures (4–37°C) via LC-MS .

Q. How does the spatial arrangement of the cyclohexyl and oxadiazole moieties influence target binding affinity?

  • Methodological Answer :
  • Conformational Analysis : Perform density functional theory (DFT) calculations to model low-energy conformers. The chair conformation of the cyclohexyl group minimizes steric hindrance, allowing the oxadiazole ring to engage in π-π stacking with aromatic residues (e.g., in kinase active sites) .
  • Structure-Activity Relationship (SAR) : Compare analogues with varying substituents (e.g., methyl vs. ethyl on pyridinyl). Methyl groups enhance hydrophobicity, improving membrane permeability but reducing solubility .
  • Molecular Dynamics (MD) Simulations : Assess binding persistence to targets like COX-2 or kinases over 100-ns trajectories .

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action and off-target effects?

  • Methodological Answer :
  • Primary Assays :
  • Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, CDK2) using ATP-Glo™ assays .
  • Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Secondary Assays :
  • Off-Target Screening : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
  • CYP450 Inhibition : Assess metabolic stability using human liver microsomes .

Data Contradiction Analysis

Q. How can conflicting data on biological activity between similar oxadiazole derivatives be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from PubChem, ChEMBL, and proprietary libraries to identify consensus trends (e.g., oxadiazole-containing compounds show higher antitumor activity than triazoles) .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration, cell passage number) to minimize variability .
  • Structural Elucidation : Use X-ray crystallography to confirm binding modes and resolve discrepancies in SAR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine
Reactant of Route 2
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine

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